molecular formula C8H11NO2S B13633046 5-(tert-Butyl)thiazole-4-carboxylic acid

5-(tert-Butyl)thiazole-4-carboxylic acid

Cat. No.: B13633046
M. Wt: 185.25 g/mol
InChI Key: HUVVCUBPCUXDMA-UHFFFAOYSA-N
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Description

5-(tert-Butyl)thiazole-4-carboxylic acid is a heterocyclic organic compound containing a thiazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with α-haloketones, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(tert-Butyl)thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)thiazole-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

5-tert-butyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-8(2,3)6-5(7(10)11)9-4-12-6/h4H,1-3H3,(H,10,11)

InChI Key

HUVVCUBPCUXDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CS1)C(=O)O

Origin of Product

United States

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